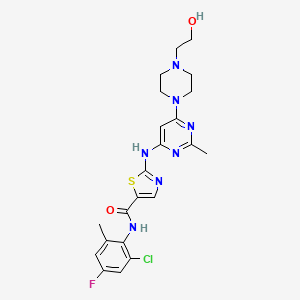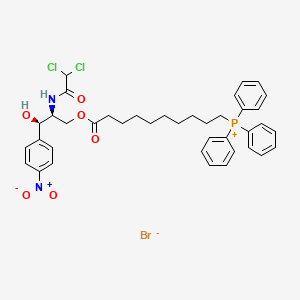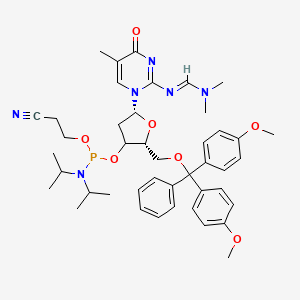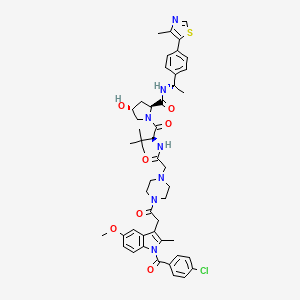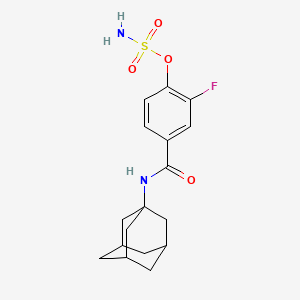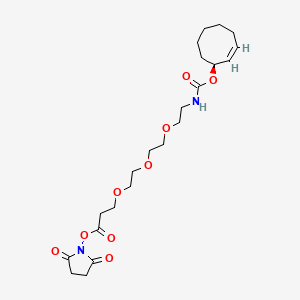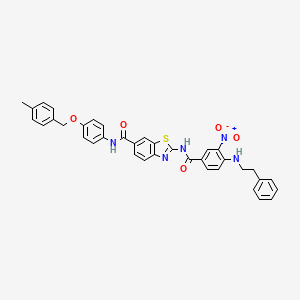
Bcl-2-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-14 is a compound that belongs to the family of B-cell lymphoma 2 (BCL-2) inhibitors. BCL-2 is a key protein regulator of apoptosis, which is the process of programmed cell death. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting apoptosis in cancer cells. This compound is particularly significant in the treatment of hematological malignancies such as chronic lymphocytic leukemia and acute myeloid leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of benzothiazole derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as crystallization and chromatography are commonly used in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bcl-2-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Bcl-2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell survival.
Biology: Helps in understanding the regulation of apoptosis in various biological systems.
Medicine: Significant in the development of targeted therapies for cancers, particularly hematological malignancies.
Industry: Used in the development of new drugs and therapeutic agents targeting apoptotic pathways
Mécanisme D'action
Bcl-2-IN-14 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases. These caspases then execute the apoptotic process, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Targets both BCL-2 and BCL-XL, used in various cancer treatments.
Obatoclax: A pan-BCL-2 inhibitor with broader activity against multiple BCL-2 family proteins
Uniqueness
Bcl-2-IN-14 is unique in its specific binding affinity and selectivity for BCL-2, making it a potent inhibitor with fewer off-target effects compared to other inhibitors. Its unique chemical structure allows for effective inhibition of BCL-2, promoting apoptosis in cancer cells with high efficacy .
Propriétés
Formule moléculaire |
C37H31N5O5S |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44) |
Clé InChI |
OXLAADCWAXTEIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


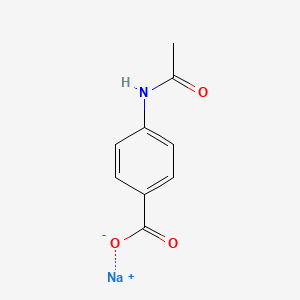

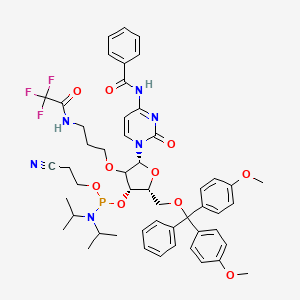
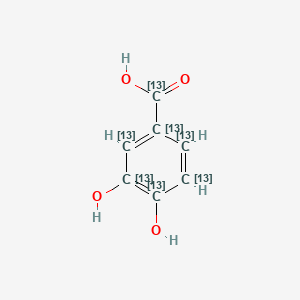
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)

